2-甲基-5-(甲磺基)嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

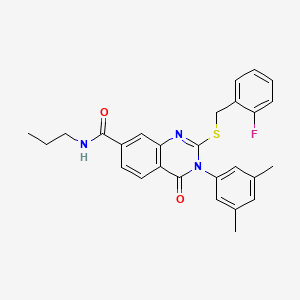

2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry. The papers provided discuss various pyrimidine derivatives with different substitutions, which can offer insights into the chemical behavior and potential applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves chemoselective reactions, as described in the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine derivatives . These reactions can be selective for different substituents on the pyrimidine ring, depending on the presence of weak bases and the nature of the amines involved. Additionally, solid-phase synthesis methods have been developed for pyrido[2,3-d]pyrimidin-7-one compounds, which could be adapted for the synthesis of related pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by the presence of different substituents, which can restrict molecular conformational flexibility and affect biological activity. For instance, intramolecular hydrogen bonds between sulfo and methylamino groups can render high potency and selectivity in certain pyrimidine derivatives . The presence of substituents containing an amine in the 6-position of pyrazolo[1,5-a]pyrimidines has been shown to be crucial for activity against serotonin 5-HT6 receptors .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic displacement, reductive amination, and condensation reactions . The reactivity can be influenced by the electronic and steric properties of the substituents. For example, the presence of a methylsulfonyl group can lead to different reactivity patterns, as seen in the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as lipophilicity, molecular weight, and the presence of polar surface areas, can significantly impact their biological activity and pharmacokinetic profile. For example, the size and shape of the molecule, described by gyration radii, showed a clear tendency for more compact molecules to be more potent antagonists of the serotonin 5-HT6 receptor . Additionally, the calculated log P values of certain pyrimidine derivatives correlated with their ability to penetrate cells .

科学研究应用

在药物化学中嘧啶衍生物的重要性

嘧啶衍生物,包括2-甲基-5-(甲磺基)嘧啶-4-胺,因其广泛的合成应用和生物利用度而在药物化学领域被认可,这些化合物作为开发各种治疗剂的关键前体,由于其显著的生物活性。例如,与2-甲基-5-(甲磺基)嘧啶-4-胺密切相关的5H-吡喃并[2,3-d]嘧啶骨架的合成已经得到广泛探讨,使用混合催化剂以增强其合成效率和在药物开发中的应用(Parmar, Vala, & Patel, 2023)。

在N-杂环化合物合成中的应用

在合成N-杂环化合物,包括嘧啶衍生物中,使用叔丁磺酰亚胺突出了2-甲基-5-(甲磺基)嘧啶-4-胺在促进结构多样性和生物活性化合物生成中的重要性。这种方法提供了对哌啶、吡咯烷、氮杂环丙烷及其融合衍生物的普遍访问,这些是天然产物和治疗相关化合物中关键的结构基元(Philip et al., 2020)。

杂环芳香胺的进展

最近的研究揭示了杂环芳香胺(HAAs)的形成、缓解、代谢和生物效应,包括嘧啶衍生物。这些化合物在食品加工过程中生成,具有潜在的致癌特性。了解HAAs形成的机制以及它们与生物系统的相互作用对于开发更安全的食品加工方法和评估其健康影响至关重要。这项研究强调了嘧啶衍生物在研究食品安全和人类健康方面的重要性(Chen et al., 2020)。

嘧啶的抗炎性能

嘧啶,包括2-甲基-5-(甲磺基)嘧啶-4-胺,表现出广泛的药理效应,如抗炎性能。这些效应归因于它们抑制重要炎症介质的表达和活性的能力。对嘧啶衍生物合成和抗炎效应的最新发展的全面分析为未来研究提供了基础,旨在开发具有增强活性和降低毒性的新型抗炎剂(Rashid et al., 2021)。

属性

IUPAC Name |

2-methyl-5-methylsulfonylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPLAACTIPZDSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)

![4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one](/img/structure/B2543384.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)

![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)